molecular formula C15H12O4 B8752673 Methyl 9-hydroxyxanthene-9-carboxylate CAS No. 93446-03-8

Methyl 9-hydroxyxanthene-9-carboxylate

Cat. No.: B8752673
CAS No.: 93446-03-8
M. Wt: 256.25 g/mol
InChI Key: QAGVASPCDMMMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-hydroxyxanthene-9-carboxylate is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

93446-03-8

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

methyl 9-hydroxyxanthene-9-carboxylate

InChI

InChI=1S/C15H12O4/c1-18-14(16)15(17)10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)15/h2-9,17H,1H3

InChI Key

QAGVASPCDMMMKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

48.05 g (0.2 mol) methyl xanthene-9-carboxylate are dissolved in 1200 mL of tetrahydrofuran and at 0° C. combined with 23.63 g (0.2 mol) of potassium tert-butoxide. Oxygen is the piped in for 2 hours at −10° C. to −5° C., then the mixture is acidified with 2 N aqueous hydrochloric acid and the majority of the solvent is distilled off. The residue remaining is extracted with ethyl acetate and water, the organic phase is extracted with aqueous Na2S2O5 solution, washed with water, and dried, and the solvent is distilled off. The product is purified by crystallization from diisopropylether and cyclohexane. Yield: 11.10 g white crystals (22% of theoretical yield)
Quantity
48.05 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
23.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.